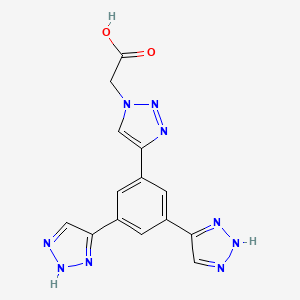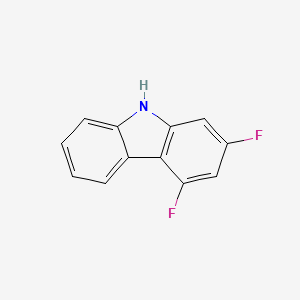
2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is a complex organic compound that features multiple triazole rings Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the triazole rings: This can be achieved through a Huisgen cycloaddition reaction, where azides and alkynes react to form 1,2,3-triazoles.
Coupling of the triazole rings to the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions.
Introduction of the acetic acid group: This can be done through a carboxylation reaction, where a suitable precursor is converted to the acetic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.
Reduction: Reduction reactions can also occur, potentially modifying the triazole rings or the phenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or phenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents due to their ability to inhibit cell proliferation.
Antimicrobial Agents: The compound can also be modified to produce antimicrobial agents that target specific bacterial or fungal pathogens.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals.
Agriculture: It can be used in the development of agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The mechanism by which 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid exerts its effects depends on its specific application. For example:
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes involved in cell proliferation.
Antimicrobial Activity: It may disrupt the cell membrane of pathogens or inhibit key enzymes required for their survival.
Comparison with Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
Benzotriazole: Another triazole derivative that is widely used in corrosion inhibitors and antifreeze solutions.
Uniqueness: 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its multiple triazole rings and the presence of an acetic acid group, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C14H11N9O2 |
|---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
2-[4-[3,5-bis(2H-triazol-4-yl)phenyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H11N9O2/c24-14(25)7-23-6-13(19-22-23)10-2-8(11-4-15-20-17-11)1-9(3-10)12-5-16-21-18-12/h1-6H,7H2,(H,24,25)(H,15,17,20)(H,16,18,21) |
InChI Key |
WYYBXKLXMUXBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=NNN=C2)C3=NNN=C3)C4=CN(N=N4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)



![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)


![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)





